molecular formula C15H19BN2O4 B14030099 methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B14030099
M. Wt: 302.14 g/mol
InChI Key: PVSURYAURDZQGK-UHFFFAOYSA-N
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Description

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a boron-containing heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl ester at position 3 and a tetramethyl dioxaborolane (pinacol boronate) group at position 4. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a nucleophilic partner for aryl halides or triflates in the presence of palladium catalysts .

Properties

Molecular Formula

C15H19BN2O4

Molecular Weight

302.14 g/mol

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)10-6-7-17-12-11(10)9(8-18-12)13(19)20-5/h6-8H,1-5H3,(H,17,18)

InChI Key

PVSURYAURDZQGK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CNC3=NC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Pyrrolo[2,3-b]pyridine Precursors

One of the most reliable and widely used methods for preparing the boronate ester-substituted pyrrolo[2,3-b]pyridine derivatives is the palladium-catalyzed Miyaura borylation reaction. This involves the coupling of a halogenated pyrrolo[2,3-b]pyridine derivative (typically bromide or iodide) with bis(pinacolato)diboron under palladium catalysis.

  • Starting Material: 4-halogenated 1H-pyrrolo[2,3-b]pyridine-3-carboxylate methyl ester.
  • Reagents: Bis(pinacolato)diboron (B2Pin2), Pd(dppf)Cl2 or Pd(PPh3)4 as catalyst, base such as potassium acetate (KOAc).
  • Solvent: Typically 1,4-dioxane or DMF.
  • Conditions: Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for several hours.

This method yields the desired this compound with high regioselectivity and good yields.

Example Reaction Scheme:

Step Reagents & Conditions Outcome
1 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate methyl ester + B2Pin2, Pd catalyst, KOAc, dioxane, 90 °C, 12 h Formation of methyl 4-(pinacolboronate)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

This approach is supported by the general palladium-mediated substitution strategy described for pyrrolopyridine derivatives in the literature.

Suzuki–Miyaura Coupling for Core Construction and Functionalization

In some synthetic routes, the pyrrolo[2,3-b]pyridine core bearing the boronate ester is constructed via Suzuki–Miyaura coupling between a halogenated pyrrolo[2,3-b]pyridine and a boronic acid or ester.

  • Starting Materials: 2-iodoaniline derivatives and pyrrole-3-boronic acid pinacol ester.
  • Catalysts: Pd(OAc)2 with suitable ligands such as SPhos.
  • Solvent: Methanol, toluene, or dioxane.
  • Conditions: Heating at 50–80 °C for 12–24 hours.

This method allows the formation of 2-(pyrrol-3-yl)aniline intermediates, which can be further cyclized or functionalized to yield the target boronate ester-substituted pyrrolopyridine derivatives.

Esterification and Carboxylate Group Introduction

The methyl carboxylate group at the 3-position of the pyrrolo[2,3-b]pyridine ring is typically introduced either by:

  • Starting from a carboxylic acid precursor followed by methylation using reagents such as diazomethane or methyl iodide under basic conditions.
  • Direct esterification of the corresponding carboxylic acid intermediate with methanol in acidic conditions.

For example, acid hydrolysis followed by esterification is described in patent WO2006063167A1, where benzoic acid derivatives are converted to methyl esters under methanol and base followed by acidification.

Representative Data Table of Preparation Conditions

Preparation Step Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
Borylation of 4-bromo-pyrrolo[2,3-b]pyridine-3-carboxylate methyl ester Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc 1,4-Dioxane 90 °C 12 h 70–85 High regioselectivity
Suzuki–Miyaura coupling of 2-iodoaniline and pyrrole-3-boronic acid pinacol ester Pd(OAc)2, SPhos Methanol 50 °C 24 h 60 Intermediate for core synthesis
Esterification of carboxylic acid intermediate Methanol, 2.5 N NaOH, then acidification with HCl Methanol/Water 50 °C 30 min >80 Conversion to methyl ester

Notes on Purification and Characterization

  • Purification is commonly performed by extraction (ethyl acetate/water), filtration of precipitates, and chromatographic techniques.
  • Characterization includes LC-MS (electrospray ionization) confirming molecular ion peaks (e.g., m/e 365.1 [M+H]+ for related compounds), NMR spectroscopy (1H and 13C), and HRMS.
  • Boronate ester stability requires careful handling under inert atmosphere to prevent hydrolysis.

Summary and Research Outlook

The preparation of this compound is efficiently achieved via palladium-catalyzed borylation of halogenated pyrrolo[2,3-b]pyridine precursors. Suzuki–Miyaura coupling reactions are instrumental in constructing the heterocyclic core or installing substituents. Esterification methods finalize the methyl carboxylate functionality. These methods are well-documented in patent literature and peer-reviewed journals, reflecting robust, reproducible synthetic routes with good yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations .

Comparison with Similar Compounds

Boron-Containing Analogues

Example : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine ()

  • Structural Differences :
    • The trifluoromethyl group at position 5 increases electronegativity and lipophilicity.
    • The triisopropylsilyl (TIPS) group at position 1 protects the NH, preventing undesired side reactions.
  • The CF₃ group may alter electronic properties, affecting coupling efficiency .

Halogenated Derivatives

Examples :

  • Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate ()
  • Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate ()
  • Structural Differences :
    • Bromo or chloro substituents replace the boronate group at position 4.
  • Functional Impact :
    • Halogens act as electrophilic partners in cross-couplings (e.g., Buchwald-Hartwig amination), contrasting with the nucleophilic role of the boronate in Suzuki reactions.
    • Bromo derivatives exhibit higher reactivity than chloro analogues in Pd-catalyzed reactions .

Ester Group Variations

Example: Ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate ()

  • Structural Differences: Ethyl ester replaces the methyl ester, and a thieno[2,3-b]pyridine core substitutes the pyrrolo[2,3-b]pyridine.
  • Functional Impact: Ethyl esters may confer slightly higher lipophilicity but lower hydrolytic stability compared to methyl esters.

Protected vs. Unprotected Pyrrolo[2,3-b]pyridines

Example : 1-Benzenesulfonyl-4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine ()

  • Structural Differences :
    • A benzenesulfonyl group protects the NH at position 1.
  • Functional Impact :
    • Protection blocks hydrogen bonding and directs reactivity to other positions, whereas the free NH in the target compound allows for diversification (e.g., alkylation, acylation) .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 4 Substituent Position 3 Substituent Position 1 Substituent Key Application
Target Compound Pyrrolo[2,3-b]pyridine Pinacol boronate Methyl ester NH (unprotected) Suzuki cross-coupling
4-(Tetramethyl-dioxaborolanyl)-5-CF₃-1-TIPS-pyrrolo[2,3-b]pyridine () Pyrrolo[2,3-b]pyridine Pinacol boronate TIPS Coupling; steric shielding
Methyl 4-bromo-pyrrolo[2,3-b]pyridine-3-carboxylate () Pyrrolo[2,3-b]pyridine Bromo Methyl ester NH Electrophilic coupling
Ethyl 4-methoxy-thieno[2,3-b]pyridine-2-carboxylate () Thieno[2,3-b]pyridine Ethyl ester Solubility modulation

Biological Activity

Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H17BN2O3
  • Molecular Weight : 259.16 g/mol
  • CAS Number : 942919-26-8

Biological Activities

  • Antioxidant Properties :
    • The compound has demonstrated robust antioxidant effects, which can be beneficial in mitigating oxidative stress-related damage in cells. This was confirmed through ORAC assays that measured the compound's ability to scavenge free radicals .
  • Anti-inflammatory Effects :
    • In vitro studies using BV2 microglial cells showed that the compound significantly reduced pro-inflammatory responses induced by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cell cycle regulation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryReduced LPS-induced pro-inflammatory response
DYRK1A InhibitionPotent inhibitor with nanomolar activity
AnticancerInhibits tumor growth via cell cycle regulation

Case Study: DYRK1A Inhibition

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